molecular formula C20H31NO5 B12293450 2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid

2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid

Cat. No.: B12293450
M. Wt: 365.5 g/mol
InChI Key: FTMLRDMMNWLYOE-UHFFFAOYSA-N
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Description

2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a phenyl group, a tert-butoxycarbonyl (Boc) protected amine, and a pentoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the formation of the pentoxy chain and the attachment of the phenyl group. The reaction conditions often involve the use of organic solvents such as toluene and methanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The phenyl group may contribute to the compound’s binding affinity to certain proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid: Similar structure with a Boc-protected amine and ethoxy chains.

    (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid: Contains a Boc-protected amine and an imidazole ring.

Uniqueness

2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

IUPAC Name

2-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid

InChI

InChI=1S/C20H31NO5/c1-6-14(2)16(21-19(24)26-20(3,4)5)13-25-17(18(22)23)12-15-10-8-7-9-11-15/h7-11,14,16-17H,6,12-13H2,1-5H3,(H,21,24)(H,22,23)

InChI Key

FTMLRDMMNWLYOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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